
2-(methylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(methylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide” is a novel 1H-1,2,3-triazole analog . It’s part of a series of compounds synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium .
Synthesis Analysis
The synthesis of this triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .Molecular Structure Analysis
The compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Chemical Reactions Analysis
The first step in the synthesis of these triazole analogs employed Mitsunobu reaction between (S)-(-) ethyl lactate and 4-bromo-2-methoxy phenol using diisopropylazodicarboxylate (DIAD) .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition and Adsorption Behaviour
A study by Chakravarthy, Mohana, and Kumar (2014) explored the use of nicotinamide derivatives, which include compounds similar to 2-(methylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide, as corrosion inhibitors on mild steel in acidic environments. These inhibitors showed effectiveness in reducing both anodic and cathodic processes, suggesting their potential in corrosion prevention applications (Chakravarthy, Mohana, & Kumar, 2014).
Antagonists of TRPV1 and Inflammatory Pain
Westaway et al. (2008) investigated derivatives of phenylnicotinamide, including structures similar to the compound , as antagonists of the TRPV1 receptor. These compounds showed potential in inflammatory pain management, with specific derivatives advancing into pre-clinical development (Westaway et al., 2008).
Enhancing NAD+ Concentrations in Mammalian Cells
Yang, Chan, and Sauve (2007) developed a method for synthesizing beta-nicotinamide riboside and related compounds, which demonstrated the ability to increase NAD+ concentrations in mammalian cells. This is significant for cellular energy metabolism and could have implications for treating a variety of diseases (Yang, Chan, & Sauve, 2007).
Metabolism in Plants
Matsui et al. (2007) studied the metabolic fate of nicotinamide in plants, finding it instrumental in nucleotide synthesis and the formation of compounds like trigonelline and nicotinic acid 1N-glucoside. This research provides insights into the biochemical pathways of nicotinamide in various plant species (Matsui et al., 2007).
Anticancer Potential and Tubulin Polymerization Inhibition
A study by Kamal et al. (2014) on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides, related to the compound , highlighted their anticancer potential. These compounds exhibited significant activity against various cancer cell lines and were found to inhibit tubulin polymerization, a critical process in cancer cell division (Kamal et al., 2014).
Wirkmechanismus
These compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme . A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds . Furthermore, via molecular docking, it was deduced that the compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .
Eigenschaften
IUPAC Name |
2-methylsulfanyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-24-17-14(8-5-9-18-17)16(23)21-15(12-22-19-10-11-20-22)13-6-3-2-4-7-13/h2-11,15H,12H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKZRIXDQHWZKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

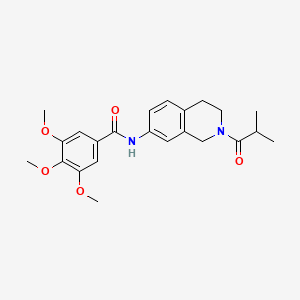
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2397192.png)
![Ethyl 6-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2397193.png)
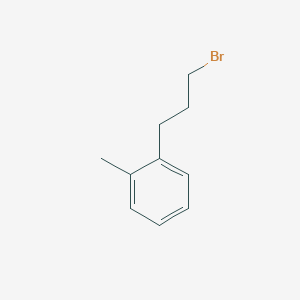
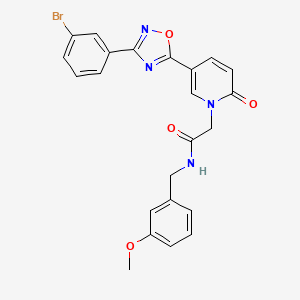
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2397198.png)
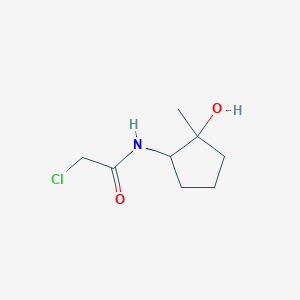
![2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide](/img/structure/B2397201.png)

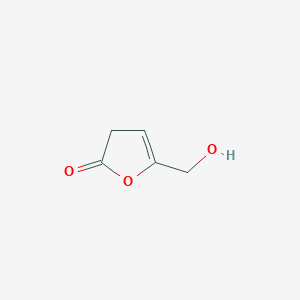
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2397206.png)
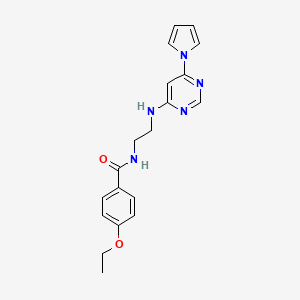
![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2397209.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2397211.png)